molecular formula C24H25NO6 B3902314 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3902314
M. Wt: 423.5 g/mol
InChI Key: QACOLBPSUBAUKV-XDOYNYLZSA-N
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Description

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, dimethoxyphenyl, hydroxy, and oxolan-2-yl groups

Preparation Methods

The synthesis of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a multi-step process. One common method involves the Claisen-Schmidt condensation reaction, followed by intermolecular cyclization under reflux conditions . The reaction typically requires specific reagents and conditions, such as the use of phenyl hydrazine and potassium hydroxide . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could lead to the formation of alcohols .

Scientific Research Applications

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties, particularly in targeting cancer stem cells . Additionally, it has applications in the development of new pharmaceuticals and as a probe in biochemical studies .

Comparison with Similar Compounds

Similar compounds to 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include other benzoyl and dimethoxyphenyl derivatives. For example, (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine is a similar compound with antioxidant properties .

Properties

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-29-18-11-10-16(13-19(18)30-2)21-20(22(26)15-7-4-3-5-8-15)23(27)24(28)25(21)14-17-9-6-12-31-17/h3-5,7-8,10-11,13,17,21,26H,6,9,12,14H2,1-2H3/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACOLBPSUBAUKV-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
Reactant of Route 6
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

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